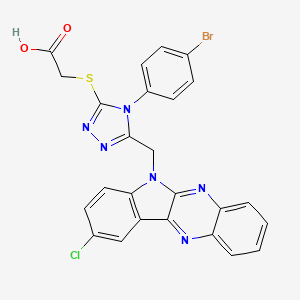

Acetic acid, ((1-(4-bromophenyl)-5-((9-chloro-6H-indolo(2,3-b)quinoxalin-6-yl)methyl)-1H-1,3,4-triazol-2-yl)thio)-

Description

The compound Acetic acid, ((1-(4-bromophenyl)-5-((9-chloro-6H-indolo(2,3-b)quinoxalin-6-yl)methyl)-1H-1,3,4-triazol-2-yl)thio)- (hereafter referred to as Compound A) is a heterocyclic organic molecule with a complex architecture. Its structure integrates:

- A 1,3,4-triazole ring substituted with a 4-bromophenyl group at position 1.

- A thioether linkage connecting the triazole to an acetic acid moiety.

- A 9-chloro-indoloquinoxaline scaffold linked via a methyl group to the triazole at position 5 .

Properties

CAS No. |

116989-83-4 |

|---|---|

Molecular Formula |

C25H16BrClN6O2S |

Molecular Weight |

579.9 g/mol |

IUPAC Name |

2-[[4-(4-bromophenyl)-5-[(9-chloroindolo[3,2-b]quinoxalin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetic acid |

InChI |

InChI=1S/C25H16BrClN6O2S/c26-14-5-8-16(9-6-14)33-21(30-31-25(33)36-13-22(34)35)12-32-20-10-7-15(27)11-17(20)23-24(32)29-19-4-2-1-3-18(19)28-23/h1-11H,12-13H2,(H,34,35) |

InChI Key |

BABLAKMJGGAYOR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)N=C3C4=C(C=CC(=C4)Cl)N(C3=N2)CC5=NN=C(N5C6=CC=C(C=C6)Br)SCC(=O)O |

Origin of Product |

United States |

Biological Activity

The compound Acetic acid, ((1-(4-bromophenyl)-5-((9-chloro-6H-indolo(2,3-b)quinoxalin-6-yl)methyl)-1H-1,3,4-triazol-2-yl)thio) , also known by its CAS number 116989-83-4 , exhibits significant biological activity due to its complex structure that incorporates multiple pharmacophores. This article will explore its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C25H16BrClN6O2S . Its structure includes:

- Indoloquinoxaline moiety : Known for various biological activities.

- Triazole ring : Associated with antifungal and anticancer properties.

- Thioether linkage : Enhances lipophilicity and biological interaction potential.

Structural Features Table

| Feature | Description |

|---|---|

| Indoloquinoxaline | A bicyclic structure known for antitumor activity. |

| Triazole Ring | Contributes to antimicrobial and anticancer properties. |

| Bromophenyl Group | Modulates binding affinity to biological targets. |

Anticancer Properties

Research indicates that derivatives of indoloquinoxaline, including this acetic acid derivative, exhibit potent anticancer activity. Studies have shown that these compounds can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

Case Study: Anticancer Activity

In a study examining the effects on leukemia cells, the compound demonstrated significant growth inhibition at low concentrations (IC50 values ranging from 0.3 to 1.2 µM) against acute biphenotypic leukemia MV4-11 and acute monocytic leukemia MOLM13 cells. The mechanism was linked to down-regulation of phospho-ERK1/2 levels, which are critical for cell proliferation .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary results suggest effectiveness against both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Efficacy

In vitro assays revealed that the compound exhibited a notable zone of inhibition against Staphylococcus aureus and Escherichia coli, indicating its potential as an antibacterial agent . The Minimum Inhibitory Concentration (MIC) was determined to be 50 µM against E. coli and 75 µM against S. agalactiae .

The proposed mechanisms through which this compound exerts its biological effects include:

- Inhibition of Kinase Activity : Similar compounds have been shown to inhibit kinases involved in cancer progression.

- Disruption of DNA Synthesis : The indole structure may intercalate into DNA, preventing replication.

- Modulation of Cell Signaling Pathways : Interference with pathways such as ERK/MAPK can lead to altered cell growth and survival.

Research Findings Summary

A variety of studies have explored the biological activities associated with this compound:

| Study Focus | Findings |

|---|---|

| Anticancer Activity | Significant inhibition in leukemia cell lines (IC50 = 0.3 - 1.2 µM) |

| Antimicrobial Activity | Effective against Gram-positive (e.g., S. aureus) and Gram-negative bacteria (e.g., E. coli) |

| Mechanism Insights | Inhibition of kinase pathways; disruption of DNA synthesis |

Comparison with Similar Compounds

Key Features:

- Molecular Formula : C₂₅H₁₇BrClN₆O₂S (exact mass: ~603.3 g/mol).

- Functional Groups: Bromophenyl (electron-withdrawing), indoloquinoxaline (planar aromatic system), and triazole (hydrogen-bonding capability).

- Synthesis: Multi-step reactions involving indoloquinoxaline core preparation, triazole ring formation, and thioether/acetic acid coupling under controlled conditions (e.g., pH, solvent selection) .

Structural analogs of Compound A differ primarily in substituents on the triazole ring or indoloquinoxaline core. These variations significantly influence their physicochemical properties, reactivity, and biological efficacy.

Structural Analogs and Substituent Effects

Table 1: Key Structural and Functional Comparisons

| Compound Name | Triazole Substituent | Indoloquinoxaline Substituent | Key Biological Activities | References |

|---|---|---|---|---|

| Compound A (Target) | 4-Bromophenyl | 9-Chloro | Anticancer, antimicrobial, neuroprotective | |

| Compound B : Acetic acid, ((5-((9-chloro-6H-indolo...)-1-(4-chlorophenyl)-) | 4-Chlorophenyl | 9-Chloro | Enhanced antimicrobial potency | |

| Compound C : Acetic acid, ((5-((6H-indolo...)-1-(4-methoxyphenyl)-) | 4-Methoxyphenyl | None | Antifungal, plant growth modulation | |

| Compound D : 3-[6-(4-Bromophenyl)imidazo[2,1-b]thiazol-5-yl]acrylic acid | Imidazothiazole core | N/A | Antiviral, anti-inflammatory |

Key Observations:

Electron-Withdrawing vs. Electron-Donating Groups :

- Compound A (4-Bromophenyl) exhibits stronger DNA intercalation due to the electron-withdrawing bromine, enhancing anticancer activity compared to Compound B (4-Chlorophenyl) .

- Compound C (4-Methoxyphenyl) shows reduced planarity and increased solubility, favoring antifungal over anticancer applications .

Indoloquinoxaline Modifications: The 9-chloro substituent in Compound A and B stabilizes interactions with hydrophobic enzyme pockets, improving binding affinity compared to non-halogenated analogs .

Core Structure Differences :

- Compound D (imidazothiazole core) lacks the triazole-thioether linkage, resulting in divergent mechanisms (e.g., antiviral vs. anticancer) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.